molecular formula C10H12O B8745924 2-Propylbenzaldehyde CAS No. 59059-44-8

2-Propylbenzaldehyde

Cat. No.: B8745924
CAS No.: 59059-44-8
M. Wt: 148.20 g/mol
InChI Key: MWZLEHUCHYHXOV-UHFFFAOYSA-N
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Description

This structure confers unique reactivity and physical properties, making it a compound of interest in organic synthesis, particularly in the production of fragrances, pharmaceuticals, and specialty chemicals.

Properties

CAS No.

59059-44-8

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

2-propylbenzaldehyde

InChI

InChI=1S/C10H12O/c1-2-5-9-6-3-4-7-10(9)8-11/h3-4,6-8H,2,5H2,1H3

InChI Key

MWZLEHUCHYHXOV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=CC=C1C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-Propylbenzaldehyde with three related compounds, highlighting structural differences, functional groups, and applications based on available evidence:

Compound Molecular Structure Functional Groups Key Applications CAS Number
This compound Benzene ring with ortho-propyl and aldehyde Aldehyde, alkyl substituent Fragrance intermediates, synthetic precursors Not explicitly listed
4-[2-(Piperidin-1-yl)ethyl]benzaldehyde Benzene ring with piperidine-ethyl and aldehyde Aldehyde, amine substituent Pharmaceuticals, agrochemicals, reaction pathways Not provided
Propyl 4-Hydroxybenzoate (Propyl Paraben) Benzene ring with hydroxyl and propyl ester Ester, hydroxyl substituent Preservative (limited to laboratory use per evidence) 94-13-3
2-Phenylundecane Benzene ring with methyl-decyl chain Alkyl substituent Not specified (likely surfactants or lubricants) 4536-88-3

Key Findings:

Reactivity and Functional Groups :

  • The aldehyde group in this compound and 4-[2-(Piperidin-1-yl)ethyl]benzaldehyde enables nucleophilic addition reactions, critical for synthesizing secondary alcohols or amines. However, the piperidine-ethyl substituent in the latter introduces amine-related reactivity, expanding its utility in drug design .
  • In contrast, Propyl Paraben’s ester group renders it more stable but less reactive, limiting its use to preservative applications .

Substituent Effects on Applications: The ortho-propyl group in this compound may sterically hinder reactions compared to para-substituted analogs, influencing selectivity in synthetic pathways. 2-Phenylundecane’s long alkyl chain suggests hydrophobic properties, making it suitable for non-polar applications, unlike the polar aldehyde-containing compounds .

Industrial Relevance: 4-[2-(Piperidin-1-yl)ethyl]benzaldehyde is highlighted for its role in “innovative reaction pathways” and rigorous quality control, reflecting its prominence in high-value industries . this compound’s niche applications (e.g., fragrances) are inferred from structural parallels but require further empirical validation.

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